An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-1-methyl-1H-indazol-3-amine
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-1-methyl-1H-indazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the heterocyclic compound 5-Bromo-1-methyl-1H-indazol-3-amine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, data summaries, and visualizations of relevant biological pathways.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₈BrN₃ | |
| Molecular Weight | 226.07 g/mol | |
| CAS Number | 1000018-06-3 | |
| Appearance | Solid | |
| Melting Point | Not available (Analog: 5-bromo-1-methyl-1H-imidazole, 40-44 °C) | |
| Boiling Point | Not available (Analog: 5-Bromo-3-methyl-1H-indole, 325.1±22.0 °C at 760 mmHg) | |
| Solubility | Data not available. Likely soluble in organic solvents like DMSO, DMF, and methanol. | |
| Predicted logP | 2.4 (for 5-Bromo-4-fluoro-1-methyl-1H-indazole) | |
| pKa | Data not available |
Synthesis and Purification
The synthesis of 5-Bromo-1-methyl-1H-indazol-3-amine can be achieved through a two-step process starting from the readily available precursor, 5-bromo-1H-indazol-3-amine. The general workflow involves the synthesis of the parent indazole followed by N-methylation.
Figure 1: General workflow for the synthesis and purification of 5-Bromo-1-methyl-1H-indazol-3-amine.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-1H-indazol-3-amine
This procedure is adapted from established methods for the synthesis of similar indazole derivatives.
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Materials: 5-Bromo-2-fluorobenzonitrile, hydrazine hydrate, ethanol.
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Procedure:
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To a solution of 5-bromo-2-fluorobenzonitrile (1.0 equivalent) in ethanol, add an excess of hydrazine hydrate (approximately 10-50 equivalents).
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Heat the reaction mixture to reflux for a period of 20 minutes to 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent and excess hydrazine.
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The resulting solid can be purified by recrystallization from a suitable solvent such as ethanol to yield 5-bromo-1H-indazol-3-amine.
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Step 2: N-Methylation of 5-Bromo-1H-indazol-3-amine
This is a general protocol for the N-alkylation of indazoles and may require optimization for this specific substrate.
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Materials: 5-Bromo-1H-indazol-3-amine, a suitable base (e.g., sodium hydride), a methylating agent (e.g., methyl iodide), and an anhydrous aprotic solvent (e.g., tetrahydrofuran - THF).
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Procedure:
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Dissolve 5-bromo-1H-indazol-3-amine (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C and add the base (e.g., sodium hydride, 1.1 equivalents) portion-wise.
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Allow the mixture to stir at room temperature for approximately 30 minutes.
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Cool the reaction mixture back to 0 °C and add the methylating agent (1.1 equivalents) dropwise.
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Allow the reaction to proceed, monitoring its completion by TLC.
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Upon completion, the reaction is quenched, and the crude product is extracted.
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Purification
The crude 5-Bromo-1-methyl-1H-indazol-3-amine can be purified using standard laboratory techniques.
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Column Chromatography: Purification can be performed on a silica gel column using a suitable eluent system, such as a mixture of ethyl acetate and hexanes.
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Recrystallization: Further purification can be achieved by recrystallization from an appropriate solvent system.
Spectroscopic Properties
While a full, experimentally verified dataset is not publicly available, the expected spectroscopic characteristics can be inferred from the analysis of its parent compound and similarly structured molecules. Commercial suppliers list the availability of NMR, HPLC, and LC-MS data for this compound.
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the indazole ring, a singlet for the N-methyl group, and a signal for the amine protons.
¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The chemical shifts will be influenced by the bromine substituent and the electronic environment of the heterocyclic ring.
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (226.07 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom. A common fragmentation pattern may involve the loss of the methyl group or other small fragments.
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of 5-Bromo-1-methyl-1H-indazol-3-amine is limited in the current literature. However, the indazole scaffold is a well-established pharmacophore in medicinal chemistry, and numerous derivatives have demonstrated significant biological activities, particularly as kinase inhibitors in oncology.
Kinase Inhibition: The 1H-indazole-3-amine moiety is recognized as an effective "hinge-binding" fragment, a key interaction for many kinase inhibitors. Structurally related indazole derivatives have shown potent inhibitory activity against a variety of kinases. A positional isomer, 6-Bromo-1-methyl-1H-indazol-4-amine, and its derivatives are being investigated as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and a target in cancer therapy.
Antiproliferative and Apoptotic Effects: Inhibition of kinases like PLK4 can lead to mitotic errors and induce apoptosis in cancer cells. Furthermore, some indazole derivatives have been shown to affect the p53 signaling pathway, a critical regulator of the cell cycle and apoptosis. It is plausible that 5-Bromo-1-methyl-1H-indazol-3-amine may exhibit similar antiproliferative and pro-apoptotic effects in cancer cell lines.
Figure 2: Potential signaling pathways modulated by 5-Bromo-1-methyl-1H-indazol-3-amine.
Safety and Handling
The compound is classified with the GHS07 pictogram and the hazard statement H302, indicating it is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Disclaimer: This document is intended for informational purposes for research and development professionals. The information provided is based on available scientific literature and predictive models. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.
